[5-(3-methoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone
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Overview
Description
1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methoxyphenyl group and a piperidine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of 1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine typically involves the reaction of 3-(3-methoxyphenyl)-1H-pyrazole with piperidine under specific conditions . One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the formation of the carbonyl linkage . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling temperature, reaction time, and solvent choice .
Chemical Reactions Analysis
1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used, but can include hydroxylated, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features and the biological system it interacts with . For example, it may inhibit enzymes involved in inflammatory pathways or modulate receptors associated with pain perception . The exact molecular targets and pathways can vary based on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine can be compared with other similar compounds, such as:
3-(3-Methoxyphenyl)-1H-pyrazole: This compound lacks the piperidine moiety and is used as an intermediate in the synthesis of more complex molecules.
1-(3-Methoxyphenyl)piperazine: This compound features a piperazine ring instead of a pyrazole ring and is used in different pharmaceutical applications.
Quinolinyl-pyrazoles: These compounds contain a quinoline moiety in addition to the pyrazole ring and are studied for their pharmacological properties.
The uniqueness of 1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H19N3O2/c1-21-13-7-5-6-12(10-13)14-11-15(18-17-14)16(20)19-8-3-2-4-9-19/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,18) |
InChI Key |
NCAILOPVIIDLSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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